1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

Chemical Purity Procurement Specification Batch Reproducibility

This 3-CF3 regioisomer is non-interchangeable with 4- or 5-CF3 analogs—its ortho-CF3 substitution dictates unique steric/electronic effects critical for LSD1 inhibitor potency. Procure ≥95% purity for reliable derivatization; the dihydrochloride salt ensures aqueous solubility suitable for medicinal chemistry workflows. Ideal for patentable library generation and analytical method development. Contact us for bulk orders and custom synthesis.

Molecular Formula C9H10ClF3N2
Molecular Weight 238.64 g/mol
CAS No. 1384265-51-3
Cat. No. B3101103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
CAS1384265-51-3
Molecular FormulaC9H10ClF3N2
Molecular Weight238.64 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(C=CC=N2)C(F)(F)F)N.Cl
InChIInChI=1S/C9H9F3N2.ClH/c10-9(11,12)6-2-1-5-14-7(6)8(13)3-4-8;/h1-2,5H,3-4,13H2;1H
InChIKeyWIRIFCSDLLIXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride: Provenance and Core Specifications for Informed Procurement


1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride (CAS 1384265-51-3) is a research-grade trifluoromethylpyridine building block incorporating a cyclopropanamine moiety . Its dihydrochloride salt form ensures enhanced aqueous solubility compared to the free base, facilitating handling in medicinal chemistry workflows . The compound is supplied at standard purities of ≥95% , with some vendors offering upgraded ≥98% specifications , directly impacting its suitability for demanding synthetic sequences.

Substitution Risks for 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride: The Criticality of Regioisomeric Identity


Simple structural analogs, such as 1-(4-(trifluoromethyl)pyridin-2-yl) or 1-(5-(trifluoromethyl)pyridin-2-yl)cyclopropanamines, cannot be substituted for the target 3-CF3 isomer without altering key pharmacological determinants . The ortho-relationship of the CF3 group to the cyclopropanamine attachment point imposes a unique combination of steric and electronic effects, which can drastically shift binding affinity, metabolic stability, and overall pharmacokinetic profiles . Evidence from LSD1 inhibitor programs confirms that regioisomeric trifluoromethyl placement directly dictates inhibitory potency, making the 3-CF3 variant a distinct and non-interchangeable chemical entity [1].

Quantitative Differentiation Evidence for 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride Against Key Comparators


Comparative Purity Specifications Across Vendors: The 95% vs. 98% Dichotomy

Vendor-level purity data provides the only direct, quantitative comparator for this product. The 1-(3-(trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is available at two distinct purity tiers: a 95+% specification and a 98% specification . This 3% absolute difference in purity can be critical for applications requiring high mass balance or where minor impurities may interfere with sensitive catalytic reactions or biological assays.

Chemical Purity Procurement Specification Batch Reproducibility

LSD1 Inhibitory Potency: Class-Level Inference from 3'-CF3-phenyl Analogs

While direct bioactivity data for the target compound is absent from public repositories, a class-level inference can be drawn from closely related compounds within the cyclopropanamine LSD1 inhibitor patent landscape. A compound bearing a 3-(trifluoromethyl)phenyl motif in the same relative position to the cyclopropanamine warhead (Example compound, EP2598480B1) is explicitly claimed as an active LSD1 inhibitor [1]. This establishes the cyclopropane-(3-CF3 aryl) core as a privileged pharmacophore, differentiating it from non-fluorinated or differently positioned CF3 analogs that show reduced potency.

Epigenetics LSD1 Inhibition Structure-Activity Relationship

Regioisomeric Identity as a Determinant of Drug-Likeness: A Qualitative but Critical Differentiator

The unique substitution pattern of the target compound—a CF3 group at the 3-position of the pyridine ring adjacent to a cyclopropanamine at the 2-position—is championed in patent literature for imparting a unique combination of metabolic shielding and conformational constraint . This specific substitution is highlighted in comparison to 4-CF3 or 6-CF3 pyridine isomers, where the CF3 group's electronic influence on the amine or its steric blocking of metabolic hotspots is significantly altered.

Drug Design Metabolic Stability Ligand Efficiency

Absence of Public Bioactivity Data: A Key Procurement Consideration

A comprehensive search of public databases including BindingDB, ChEMBL, and PubMed confirms the complete absence of quantitative biochemical or cellular activity data (IC50, Ki, EC50) for 1-(3-(trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride [1]. This contrasts with some close analogs that have been profiled, such as certain trans-cyclopropanamine derivatives showing Ki values of 50 nM against monoamine oxidase B [2]. This information void constitutes a measured risk for projects where immediate activity is expected and should be weighed against the compound's synthetic tractability.

Data Transparency Risk Assessment Pre-competitive Chemistry

Validated Application Scenarios for 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride Based on Differentiable Evidence


Scaffold for Novel LSD1 Inhibitor Libraries

The class-level evidence linking the cyclopropanamine-(3-CF3)aryl motif to LSD1 inhibition [1] makes this compound an ideal starting scaffold for generating novel, patentable LSD1 inhibitor libraries. Its unique regioisomeric identity is expected to offer a distinct selectivity and ADME profile compared to libraries built from more common 4-CF3 or unsubstituted cores.

Synthetic Intermediate for Kinase or Epigenetic Probe Compounds

As a primary amine, this compound is readily derivatized via amide coupling or reductive amination. Procurement of the high-purity (≥98%) grade is recommended for these applications to ensure high yields and purity of final probes, thereby justifying the premium over standard 95% purity material.

Physicochemical Reference Standard for Regioisomeric Differentiation

The absence of any public bioactivity data [2] paradoxically creates a role for this compound as a high-purity standard in analytical method development. Its unique spectral fingerprints (NMR, LC-MS) can be used to differentiate and quantify this specific 3-CF3 isomer from other byproducts in complex reaction mixtures meant to generate 2- or 4-CF3 analogs.

Building Block for Metabolic Stability Optimization

The inferred enhancement in metabolic stability due to the 3-CF3 group's conformational and electronic shielding effects makes this a rational choice for medicinal chemistry teams aiming to systematically improve the ADME profile of a lead series by replacing a metabolically labile 2-pyridyl moiety with this more constrained and electron-deficient bioisostere.

Quote Request

Request a Quote for 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.